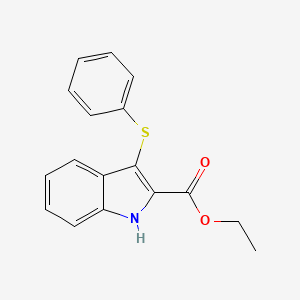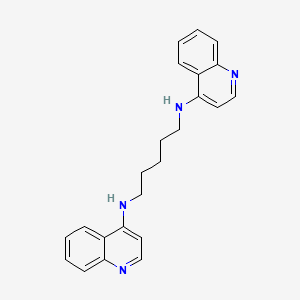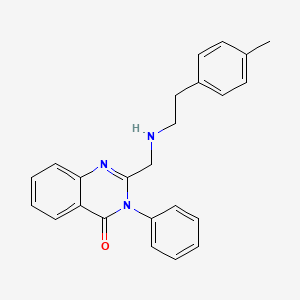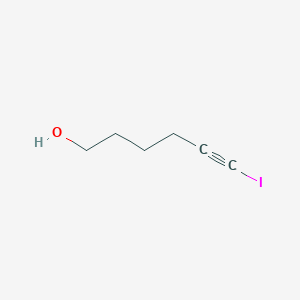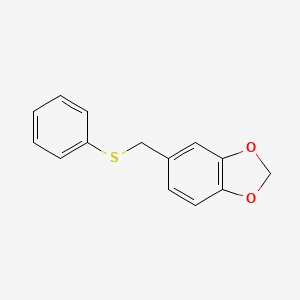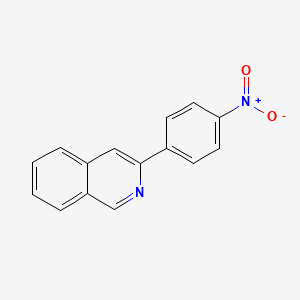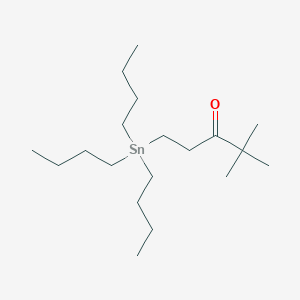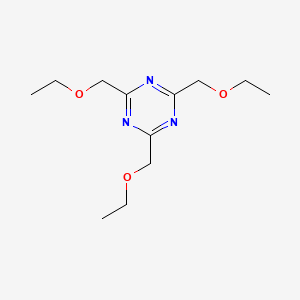
2,4,6-Tris(ethoxymethyl)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tris(ethoxymethyl)-1,3,5-triazine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of three ethoxymethyl groups attached to the triazine ring. It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2,4,6-Tris(ethoxymethyl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with ethoxymethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atoms with ethoxymethyl groups. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
2,4,6-Tris(ethoxymethyl)-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The ethoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ethoxymethyl groups can be hydrolyzed to form hydroxymethyl derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,4,6-Tris(ethoxymethyl)-1,3,5-triazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,4,6-Tris(ethoxymethyl)-1,3,5-triazine involves its interaction with molecular targets such as enzymes and receptors. The ethoxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The triazine ring can also interact with various biological pathways, modulating their activity.
Comparaison Avec Des Composés Similaires
2,4,6-Tris(ethoxymethyl)-1,3,5-triazine can be compared with other triazine derivatives such as:
- 2,4,6-Tris(methoxymethyl)-1,3,5-triazine
- 2,4,6-Tris(chloromethyl)-1,3,5-triazine
- 2,4,6-Tris(hydroxymethyl)-1,3,5-triazine
These compounds share a similar triazine core but differ in the substituents attached to the ring. The unique properties of this compound, such as its solubility and reactivity, make it distinct from its analogs and suitable for specific applications.
Propriétés
Numéro CAS |
105701-10-8 |
|---|---|
Formule moléculaire |
C12H21N3O3 |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
2,4,6-tris(ethoxymethyl)-1,3,5-triazine |
InChI |
InChI=1S/C12H21N3O3/c1-4-16-7-10-13-11(8-17-5-2)15-12(14-10)9-18-6-3/h4-9H2,1-3H3 |
Clé InChI |
ITWRJDJNKLAXBG-UHFFFAOYSA-N |
SMILES canonique |
CCOCC1=NC(=NC(=N1)COCC)COCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


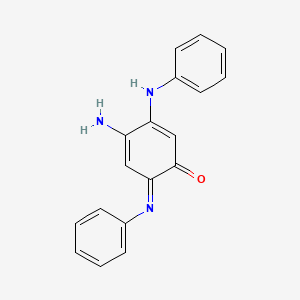
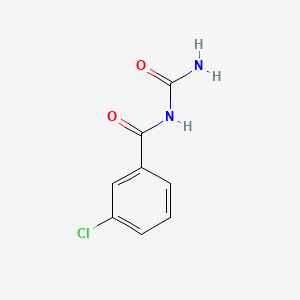

![2,3-Dimethyl-5-germaspiro[4.4]nona-2,7-diene](/img/structure/B14337258.png)
